![molecular formula C22H17ClN2O3S B2892320 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-08-9](/img/no-structure.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pesticidal Applications
This compound shows promise in the development of new pesticides. Its structure, which includes a thieno[2,3-d]pyrimidine-2,4-dione moiety, could be effective in larvicidal and fungicidal activities. The presence of the chlorophenyl group may enhance its binding affinity to target enzymes in pests, potentially leading to high-efficiency pesticides with low toxicity and residue .
Anticancer Research
The thieno[2,3-d]pyrimidine scaffold is often explored for its anticancer properties. Derivatives of this compound could be synthesized and tested against various cancer cell lines, such as breast and colorectal cancer cells, to evaluate their cytotoxic activities. This could lead to the development of novel chemotherapy agents .
Antimicrobial Activities
Compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities. By incorporating this structure, derivatives of the compound could be potent antimicrobial agents, potentially useful in treating bacterial infections .
Material Science Applications
In material science, the compound’s derivatives could be used to synthesize new heterocyclic systems with potential applications in creating novel materials. These materials might possess unique properties such as high thermal stability or specific electronic characteristics, useful in various industrial applications .
Environmental Science Impact
The compound’s derivatives could be studied for their environmental impact, particularly in the context of biodegradation. The introduction of amide structures may be beneficial for the biodegradation of pesticides, reducing environmental pollution and enhancing ecological safety .
Tyrosinase Inhibition
Specific substitutions on the compound’s structure could significantly impact its inhibitory potency against tyrosinase, an enzyme responsible for melanin production. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and the treatment of hyperpigmentation disorders .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid. This intermediate is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-chlorobenzoyl chloride", "5,6-dimethyl-3-phenyluracil", "Dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "Step 2: 2-chlorothiophene-3-carboxylic acid is then reacted with sodium hydride to form the corresponding thiol.", "Step 3: The thiol is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid.", "Step 4: 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS番号 |
899929-08-9 |
分子式 |
C22H17ClN2O3S |
分子量 |
424.9 |
IUPAC名 |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3 |
InChIキー |
IQMISMISEGOPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
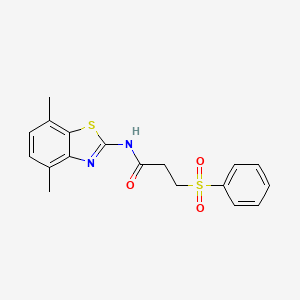
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)
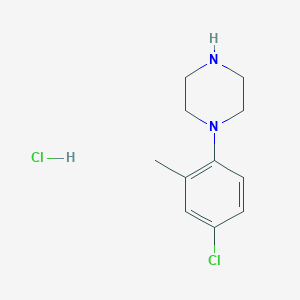
![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)
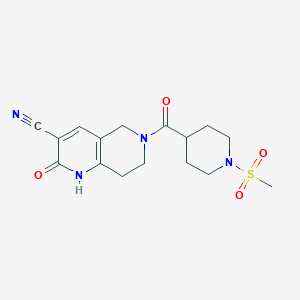
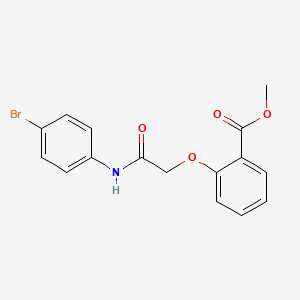
![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)
![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)
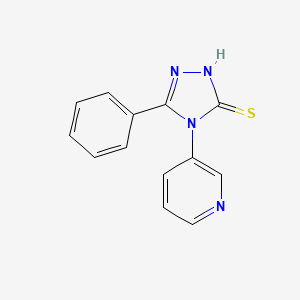
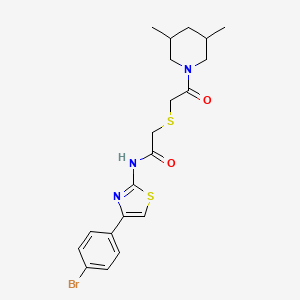


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)